molecular formula C9H6F2N2O B6189135 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine CAS No. 1342450-56-9

4-(2,4-difluorophenyl)-1,2-oxazol-5-amine

Katalognummer: B6189135
CAS-Nummer: 1342450-56-9
Molekulargewicht: 196.15 g/mol
InChI-Schlüssel: WORRWKOPYJGAKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is an organic compound characterized by the presence of a difluorophenyl group attached to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,4-difluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Difluoroaniline
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2,4-Difluorophenyl isocyanate

Uniqueness

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both the difluorophenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring. The resulting intermediate is then reduced to the amine using a reducing agent.", "Starting Materials": [ "2,4-difluoroaniline", "glyoxal", "base", "reducing agent" ], "Reaction": [ "Step 1: 2,4-difluoroaniline is reacted with glyoxal in the presence of a base to form the oxazole ring.", "Step 2: The resulting intermediate is then reduced to the amine using a reducing agent.", "Step 3: The product, 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, is isolated and purified." ] }

CAS-Nummer

1342450-56-9

Molekularformel

C9H6F2N2O

Molekulargewicht

196.15 g/mol

IUPAC-Name

4-(2,4-difluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6F2N2O/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,12H2

InChI-Schlüssel

WORRWKOPYJGAKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C2=C(ON=C2)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.